Enzymatic Discrimination: α-(1→4)-Mannosyltransferase Substrate Affinity (Km) for Methylated vs. Unmethylated Oligosaccharides
A mycobacterial α-(1→4)-mannosyltransferase (EC 2.4.1.393) shows a strong preference for methylated over unmethylated oligosaccharide acceptors. The Km value for a tetrasaccharide with a terminal 3-O-methyl-D-mannopyranose residue (methylated OS) is 0.0075 mM, compared to 0.0197 mM for an otherwise identical tetrasaccharide with a terminal unmethylated mannose residue (unmethylated OS) [1]. This represents a 2.6-fold difference in affinity.
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | Km = 0.0075 mM |
| Comparator Or Baseline | Unmethylated tetrasaccharide analog: Km = 0.0197 mM |
| Quantified Difference | 2.6-fold lower Km (higher affinity) for the methylated substrate |
| Conditions | Mycolicibacterium smegmatis membrane preparation, 37°C, pH unspecified |
Why This Matters
This demonstrates that 3-O-methylation is not merely a structural feature but a key determinant of enzyme recognition, making the compound essential for accurate in vitro reconstitution of MMP biosynthesis.
- [1] BRENDA Database. Literature summary for EC 2.4.1.393 (alpha-(1->4)-mannosyltransferase) extracted from Xia L. et al. ChemBioChem 2012;13:1139-1151. View Source
